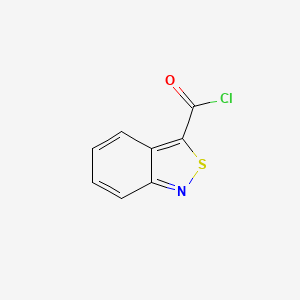
2,1-Benzisothiazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1-Benzisothiazole-3-carbonyl chloride is a chemical compound belonging to the benzisothiazole family. This compound is characterized by a benzene ring fused to an isothiazole ring, with a carbonyl chloride functional group attached at the third position. Benzisothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
準備方法
The synthesis of 2,1-Benzisothiazole-3-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with carbonyl-containing compounds such as aldehydes, ketones, acids, or acyl chlorides. This reaction typically proceeds through a condensation mechanism, followed by cyclization to form the benzisothiazole ring . Industrial production methods often utilize thionyl chloride (SOCl2) to introduce the carbonyl chloride functional group .
化学反応の分析
2,1-Benzisothiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amides, esters, thioesters, and sulfonyl derivatives .
科学的研究の応用
2,1-Benzisothiazole-3-carbonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anti-tubercular, anti-cancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is employed in the development of advanced materials, such as fluorescence materials and electroluminescent devices.
Biological Research: The compound is used in the study of enzyme inhibitors and molecular docking studies to identify potential drug candidates.
作用機序
The mechanism of action of 2,1-Benzisothiazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride functional group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to inhibit enzymes and disrupt biological processes, making it a valuable tool in medicinal chemistry and drug discovery .
類似化合物との比較
2,1-Benzisothiazole-3-carbonyl chloride can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazole-3-carbonyl chloride: Similar in structure but with different positional isomerism, leading to variations in reactivity and biological activity.
Benzothiazole-2-carbonyl chloride: Lacks the isothiazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and versatility in various chemical and biological applications .
生物活性
2,1-Benzisothiazole-3-carbonyl chloride is a member of the benzisothiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable candidate in pharmaceutical research and development. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a benzene ring fused with an isothiazole ring, with a carbonyl chloride substituent at the 3-position. This unique structure contributes to its reactivity and biological activity.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Research indicates that compounds in the benzisothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with essential cellular processes in microorganisms.
2. Antifungal Activity
Similar to its antibacterial effects, this compound demonstrates antifungal activity. It has been tested against several fungal strains, showing promising results in inhibiting fungal growth.
3. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies suggest that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting specific enzymes involved in cancer progression.
The mechanism of action for this compound involves various biochemical interactions:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes that are crucial for microbial survival and cancer cell proliferation.
- Cellular Disruption : It disrupts cellular processes by interfering with the synthesis of nucleic acids and proteins in target cells.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several benzisothiazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
Data Table: Biological Activities Overview
特性
CAS番号 |
57676-11-6 |
|---|---|
分子式 |
C8H4ClNOS |
分子量 |
197.64 g/mol |
IUPAC名 |
2,1-benzothiazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H |
InChIキー |
HZFCRNJCVODTBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(SN=C2C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















